Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester
Description
Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (CAS 934290-86-5) is a heterocyclic aromatic compound featuring a pyrrolo[2,3-b]pyridine core fused with a benzoic acid ethyl ester moiety. Its molecular formula is C₁₇H₁₂BrN₃O₂, with a molecular weight of 370.2 g/mol . Key structural attributes include:
- A 5-bromo substituent on the pyrrolopyridine ring, enhancing electrophilic reactivity.
- A 3-cyano group, contributing to hydrogen-bond acceptor capacity and polarity.
- An ethyl ester functional group at the 4-position of the benzoic acid, influencing solubility and metabolic stability.
Computed properties include an XLogP3 value of 3.6 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 67.9 Ų (suggesting moderate permeability), and four rotatable bonds conferring structural flexibility .
Properties
Molecular Formula |
C17H12BrN3O2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H12BrN3O2/c1-2-23-17(22)11-3-5-14(6-4-11)21-10-12(8-19)15-7-13(18)9-20-16(15)21/h3-7,9-10H,2H2,1H3 |
InChI Key |
VLTSJHJJKODINW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor, followed by cyano group introduction through nucleophilic substitution. The final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrrolopyridine ring.
Reduction: Amino derivatives are the major products.
Substitution: Substituted pyrrolopyridine derivatives are formed.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₂BrN₃O₂
- Molecular Weight : 322.157 g/mol
- CAS Number : 934290-86-5
- Structural Features : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity.
Medicinal Chemistry
Benzoic acid derivatives are often explored for their pharmacological properties. The specific compound under discussion has shown promise in various therapeutic areas:
- Inhibition of Kinases : Research indicates that compounds similar to benzoic acid derivatives can act as inhibitors for specific kinases involved in cancer and neurodegenerative diseases. For instance, studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of JNK3 (c-Jun N-terminal kinase) which is implicated in neurodegeneration .
- Antitumor Activity : The ethyl ester form has been investigated for its potential antitumor effects. Some studies have demonstrated that modifications in the pyrrolo[2,3-b]pyridine structure can enhance cytotoxicity against various cancer cell lines .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules:
- Multitarget Inhibitors : Recent studies have utilized this compound in the synthesis of multitarget inhibitors that can simultaneously affect multiple pathways involved in disease progression . This approach is particularly beneficial in treating diseases that are resistant to single-target therapies.
Material Science
The unique structural properties of benzoic acid derivatives allow their use in materials science:
- Polymer Chemistry : The ethyl ester can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that such modifications can lead to improved performance of polymers used in various industrial applications .
Case Study 1: JNK3 Inhibition
A study published in Nature detailed the synthesis of various pyrrolo[2,3-b]pyridine derivatives, including benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester. These compounds were tested for their ability to inhibit JNK3 activity in vitro. The results indicated a significant reduction in JNK3-mediated signaling pathways associated with neurodegenerative conditions .
Case Study 2: Antitumor Efficacy
In a pharmacological study published in Frontiers in Pharmacology, the antitumor properties of benzoic acid derivatives were examined using various cancer cell lines. The ethyl ester exhibited notable cytotoxic effects, leading to apoptosis in treated cells. The study concluded that further optimization could yield potent anticancer agents based on this scaffold .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolopyridine moiety is crucial for these interactions, as it can form hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Key Findings :
- Bromine vs.
- Cyano vs. Formyl: The 3-cyano group in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to the formyl-substituted analog, which is more reactive and prone to oxidation .
Heterocyclic and Ester Variants
Key Findings :
- Ester Group Variation : Methyl esters (e.g., CAS 1235865-75-4) generally exhibit faster hydrolysis rates than ethyl esters, impacting bioavailability .
Biological Activity
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester (CAS No. 934290-86-5) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has a molecular formula of C17H12BrN3O2 and a molecular weight of 370.2 g/mol. The structure includes a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine derivative, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H12BrN3O2 |
| Molecular Weight | 370.2 g/mol |
| CAS Number | 934290-86-5 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N |
Antiproliferative Effects
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester have been shown to induce apoptosis in Colo320 cells with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in cell cycle regulation and apoptosis. The presence of the bromine atom and cyano group may enhance its binding affinity to target proteins involved in these pathways.
Study on Antiparasitic Activity
A study focused on the structural modifications of pyrrolo[2,3-b]pyridine derivatives demonstrated that certain substitutions can significantly alter their antiparasitic activity. For example, compounds with an N-methyl substitution showed increased potency against Plasmodium falciparum with EC50 values as low as 0.064 μM . This suggests that benzoic acid derivatives may also possess similar antiparasitic properties.
In Vivo Efficacy
In vivo studies on related compounds have shown promising results in mouse models for various diseases, indicating potential therapeutic applications for benzoic acid derivatives in infectious diseases and cancer .
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
